![molecular formula C145H234N52O44S3 B038227 乌拉利肽 CAS No. 115966-23-9](/img/structure/B38227.png)
乌拉利肽
描述
Ularitide is a chemically synthesized form of urodilatin, a human natriuretic peptide. Urodilatin is produced by the differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. Ularitide is a 32-amino acid peptide that plays a significant role in regulating blood pressure and the excretion of water and sodium from the kidneys .
科学研究应用
Pharmacological Mechanism
Ularitide functions through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate (cGMP) pathway. Its primary effects include:
- Vasodilation : Reduces systemic vascular resistance.
- Diuresis and Natriuresis : Promotes sodium and water excretion, aiding in fluid overload conditions common in heart failure.
- Inhibition of the Renin-Angiotensin System : Helps in reducing blood pressure and alleviating cardiac stress.
Acute Decompensated Heart Failure (ADHF)
The primary application of ularitide is in the treatment of ADHF. Several clinical trials have evaluated its efficacy and safety:
- TRUE-AHF Trial : This pivotal Phase III trial involved 2,157 patients with ADHF, comparing continuous intravenous infusion of ularitide (15 ng/kg/min) to placebo over 48 hours. Despite favorable physiological effects such as decreased systolic blood pressure and NT-proBNP levels, the trial concluded that ularitide did not significantly improve cardiovascular outcomes or reduce mortality compared to placebo .
Outcome Measure | Ularitide Group (%) | Placebo Group (%) | p-value |
---|---|---|---|
Cardiovascular Mortality | 21.7 | 21.0 | 0.75 |
Composite Clinical Outcome | 48.6 | 47.5 | >0.05 |
Reduction in NT-proBNP | Significant | - | <0.001 |
- Phase II Studies : Earlier studies indicated that ularitide effectively reduced pulmonary capillary wedge pressure and improved symptoms like dyspnea without adversely affecting renal function .
Safety Profile
While ularitide demonstrated beneficial hemodynamic effects, it was associated with a higher incidence of systemic hypotension compared to placebo . This necessitates careful monitoring during administration.
Observational Studies
In observational settings, ularitide has been noted for its rapid action in alleviating symptoms of heart failure. For instance, patients receiving ularitide reported significant symptom relief within hours of administration, showcasing its potential as a rapid-acting agent for acute episodes .
Comparative Effectiveness Research
Comparative studies have highlighted that while other agents like nesiritide have been used for similar indications, ularitide's unique mechanism offers distinct advantages in specific patient populations, particularly those with renal impairment where traditional diuretics may pose risks .
Summary of Findings
Ularitide has shown promise as a treatment option for ADHF through its vasodilatory and diuretic properties; however, recent large-scale trials indicate limitations in its ability to improve long-term clinical outcomes or reduce mortality rates compared to standard care approaches . Ongoing research continues to explore its applications in various heart failure subtypes and potential combination therapies.
作用机制
Ularitide, also known as Urodilatin human or Urodilatin, is a synthetic form of a naturally occurring human natriuretic peptide involved in regulating blood pressure and the excretion of water and sodium from the kidneys .
Target of Action
The primary target of Ularitide is the Atrial Natriuretic Peptide Receptor 1 (NPR-A) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance.
Mode of Action
Ularitide interacts with its target, the NPR-A, by stimulating the intracellular guanylyl cyclase, which is the intracellular domain of the NPR-A . This enzyme catalyzes the conversion of GTP to cGMP . The activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration .
Biochemical Pathways
Ularitide affects the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway . This pathway plays a significant role in vasodilation, diuresis, and natriuresis, which are critical for maintaining fluid balance and blood pressure .
Pharmacokinetics
It’s known that ularitide is a small molecule and is currently in phase 2 development as a potential treatment for patients with acute decompensated heart failure (adhf) .
Result of Action
Ularitide exerts favorable physiological effects such as vasodilation, diuresis, and natriuresis . It has been shown to cause a significant and dose-dependent increase in urinary flow, glomerular filtration rate, sodium excretion, and urinary cGMP excretion .
Action Environment
The action of Ularitide can be influenced by various environmental factors. For instance, in animal models of heart failure, Ularitide administration resulted in little vasodilation, but a significant increase in natriuresis and diuresis
生化分析
Biochemical Properties
Ularitide belongs to the family of natriuretic peptides and interacts with the natriuretic peptide receptor A (NPR-A), an enzyme that catalyzes the conversion of GTP to cGMP . This interaction stimulates the intracellular guanylyl cyclase, leading to the activation of cGMP-dependent protein kinase . The activation of this kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration . Thus, Ularitide serves as an intrarenal paracrine regulator of sodium and water homeostasis .
Cellular Effects
Ularitide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . When injected into the blood, Ularitide appears to cause diuresis (urine output) and natriuresis (sodium excretion), as well as vasodilation . In animal models of heart failure, Ularitide administration resulted in little vasodilation, but a significant increase in natriuresis and diuresis .
Molecular Mechanism
The molecular mechanism of Ularitide involves its interaction with the natriuretic peptide receptor A (NPR-A). Ularitide stimulates the intracellular guanylyl cyclase as the intracellular domain of NPR-A, the enzyme that catalyzes the conversion of GTP to cGMP . This leads to the activation of cGMP-dependent protein kinase, which inhibits sodium reabsorption and results in smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ularitide have been observed to change over time. For instance, in patients with acute decompensated heart failure (ADHF), Ularitide demonstrated beneficial effects such as symptom relief and vasodilation, while still preserving renal function . The favorable hemodynamic effects of Ularitide were sustained through the end of the 24-h infusion period .
Dosage Effects in Animal Models
The effects of Ularitide vary with different dosages in animal models. In animal models of heart failure, Ularitide administration resulted in a significant increase in natriuresis and diuresis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Ularitide is involved in the natriuretic peptide system, a key pathway in maintaining cardiorenal homeostasis . It plays a role in the regulation of blood pressure and the excretion of water and sodium from the kidneys .
Subcellular Localization
It is known that Urodilatin, the natural form of Ularitide, is produced in the kidney and excreted into the urine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ularitide involves the synthesis of specific amino acid sequences. One method includes the use of protective amino acid fragments such as Boc-Thr(tBu)-Ala-Pro-Arg(Pbf)-Ser(tBu)-Leu-Arg(Pbf)-Ser(tBu) . The peptide sequence of ularitide contains two cysteine residues, which are crucial for its biological activity .
Industrial Production Methods
Industrial production of ularitide involves optimizing column separation conditions to achieve high purity. This process includes the use of specific chromatographic techniques to purify the peptide .
化学反应分析
Types of Reactions
Ularitide undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain peptide stability.
Major Products Formed
The major products formed from these reactions include the oxidized form of ularitide with disulfide bonds and the reduced form without disulfide bonds.
相似化合物的比较
Similar Compounds
Serelaxin: A pharmaceutical analog of relaxin, which regulates hemodynamic function by increasing arterial compliance, reducing total peripheral resistance, and enhancing renal blood flow.
TRV027: Another vasodilator with potential therapeutic benefits in acute heart failure.
Uniqueness of Ularitide
Ularitide is unique due to its specific amino acid sequence and its ability to mimic the physiological effects of urodilatin, a naturally occurring human natriuretic peptide. Its distinct mechanism of action through the NPR-A receptor and its beneficial effects in clinical studies make it a promising therapeutic agent for heart failure .
生物活性
Ularitide, a synthetic form of the human natriuretic peptide urodilatin, has emerged as a promising therapeutic agent in the management of acute decompensated heart failure (ADHF). This compound primarily exerts its biological effects through the activation of natriuretic peptide receptors, leading to vasodilation, diuresis, and natriuresis. This article delves into the pharmacological mechanisms, clinical efficacy, and safety profile of ularitide based on diverse research findings.
Ularitide operates through the natriuretic peptide receptor-A (NPR-A) pathway, which is crucial for cardiovascular homeostasis. Upon binding to NPR-A, ularitide activates particulate guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate (cGMP). This cascade leads to several physiological effects:
- Vasodilation : Ularitide promotes relaxation of vascular smooth muscle, reducing systemic vascular resistance and lowering cardiac filling pressures.
- Diuresis and Natriuresis : It enhances renal sodium excretion and urine output, which is beneficial in managing fluid overload in heart failure patients .
Phase I and II Trials
Initial studies demonstrated that ularitide significantly improved hemodynamic parameters without adversely affecting renal function. In a Phase II trial involving 221 patients with decompensated heart failure, various doses of ularitide were administered via continuous infusion. Results indicated:
- A significant reduction in pulmonary capillary wedge pressure (PCWP) across all doses (p < 0.05).
- Improvement in dyspnea scores, suggesting symptomatic relief for patients .
TRUE-AHF Trial
The pivotal TRUE-AHF trial assessed the efficacy and safety of ularitide in a larger cohort (n=2157) compared to placebo. Key findings included:
- No significant difference in cardiovascular mortality between the ularitide group (21.7%) and placebo (21.0%) over a median follow-up of 15 months (p = 0.75).
- Ularitide led to notable reductions in NT-proBNP levels, indicating improved cardiac function.
- Increased hemoglobin levels were observed in the ularitide group (p < 0.001), alongside a rise in serum creatinine levels (p = 0.005), suggesting potential renal effects that warrant further investigation .
Comparative Efficacy
A meta-analysis encompassing multiple studies indicated that ularitide has superior effects on key hemodynamic parameters compared to other treatments:
Parameter | Ularitide Effect Size | Other Treatments Effect Size | p-value |
---|---|---|---|
Pulmonary Artery Wedge Pressure | -0.979 | -0.501 | < 0.0001 |
Right Atrial Pressure | -0.797 | -0.304 | 0.0274 |
These findings underscore the potential of ularitide in achieving more significant hemodynamic improvements than existing therapies .
Safety Profile
While ularitide demonstrates favorable physiological effects, its safety profile has also been scrutinized. The most common adverse events reported include dose-dependent hypotension and transient decreases in blood pressure without long-term renal impairment . Continuous monitoring during administration is essential to manage these risks effectively.
属性
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCYQIEZNQWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H234N52O44S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3505.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115966-23-9 | |
Record name | Urodilatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。